molecular formula C3H2INS B1589636 2-Iodothiazole CAS No. 3034-54-6

2-Iodothiazole

Cat. No. B1589636
CAS RN: 3034-54-6
M. Wt: 211.03 g/mol
InChI Key: VAQSRTGFMKWNIH-UHFFFAOYSA-N
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Description

2-Iodothiazole is a chemical compound with the CAS Number: 3034-54-6 and a molecular weight of 211.03 . It is available in both solid and liquid physical forms.


Synthesis Analysis

The synthesis of isothiazole compounds, which include this compound, has been developed using ammonium thiocyanate. This method is simple, rapid, and eco-friendly. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .


Molecular Structure Analysis

The molecular formula of this compound is C3H2INS . The structure of this compound is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .


Chemical Reactions Analysis

The thiazol-2-yl radical, which can be generated by photolysis of this compound, has been used in substitution reactions . Additionally, the metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted in recent developments .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.03 . It is stored at ambient temperature or in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Potential Antidiabetic Drugs

2-Iodothiazole derivatives have been studied for their potential in treating type 2 diabetes. Arylsulfonamidothiazoles, a class of compounds incorporating this compound, have shown promising results in inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can attenuate hepatic gluconeogenesis, a key process in diabetes management. Studies demonstrated that certain derivatives, like diethylamide derivative 2a, are potent inhibitors of this enzyme in humans, suggesting a potential role in diabetes treatment (Barf et al., 2002).

2. Quantum Dots for Biological Applications

Research on quantum dots, which are fluorescent semiconductor nanocrystals, includes the use of this compound compounds. These quantum dots have applications in high-resolution cellular imaging and long-term in vivo observation, potentially transforming the study of intracellular processes at the single-molecule level (Michalet et al., 2005).

3. Halogen Bonding in Crystalline Structures

The properties of this compound in forming halogen bonds are of interest in crystallography. Studies have focused on the C–I⋯S interactions in crystalline iodinated heterocycles, including thiazole-2-thiones. Understanding these interactions is important for designing new crystalline materials and exploring their applications in various fields, such as materials science and pharmaceuticals (Gal et al., 2016).

4. Synthesis of Benzothiazoles

In organic chemistry, this compound is used in the synthesis of 2-substituted benzothiazoles. This process, catalyzed by Pd/C at room temperature, is significant for its high yield, mild conditions, and potential applications in medicinal chemistry (Cheng et al., 2014).

5. Study of Iodothyronine Deiodinases

This compound derivatives have been used in studies related to iodothyronine deiodinases, enzymes involved in thyroid hormone regulation. These studies contribute to our understanding of thyroid physiology and the pathological roles of these enzymes in various thyroid disorders (Schweizer & Steegborn, 2015).

Mechanism of Action

While specific information on the mechanism of action for 2-Iodothiazole was not found, it is known that organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme .

Safety and Hazards

2-Iodothiazole is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . It is also harmful in contact with skin .

Future Directions

While specific future directions for 2-Iodothiazole were not found, there are ongoing studies on the synthesis and applications of isothiazole compounds . The development of new materials and the establishment of structure–function relationships are areas of focus .

properties

IUPAC Name

2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQSRTGFMKWNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446447
Record name 2-Iodothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3034-54-6
Record name 2-Iodothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Iodothiazole utilized in the synthesis of complex molecules like thiazolyl peptide antibiotics?

A: this compound plays a crucial role in synthesizing thiazolyl peptides, such as the antibiotic GE2270 A []. Its iodine atom acts as a leaving group in cross-coupling reactions like the Negishi coupling. This allows for the sequential attachment of molecular fragments to the thiazole ring, ultimately building up the complex structure of the antibiotic [].

Q2: What are the common byproducts encountered when using this compound in photochemical reactions, and how do they form?

A: A significant byproduct observed during the photolysis of this compound, especially in the presence of aromatic compounds, is 3-arylisothiazoles [, ]. These form through a rearrangement of the initially formed 2-arylthiazoles. This rearrangement likely proceeds through a radical mechanism triggered by the photolytic generation of thiazol-2-yl radicals [, ].

Q3: How does the reactivity of this compound in photochemical reactions compare to its chloro-analog?

A: Research indicates a significant difference in reactivity between this compound and 2-Chlorothiazole in photochemical reactions. For instance, while this compound readily reacts with benzene under photochemical conditions to yield ethyl 3-phenylisothiazole-4-carboxylate, 2-Chlorothiazole remains unreactive under identical conditions []. This difference in reactivity likely stems from the weaker carbon-iodine bond in this compound, making it more susceptible to homolytic cleavage and subsequent radical reactions under photochemical conditions [].

Q4: What insights into the reactivity of the thiazol-2-yl radical can be derived from its reactions with aromatic compounds?

A: Studies involving the reactions of thiazol-2-yl radicals, generated from this compound, with various aromatic substrates provide valuable information about the radical's nature []. By analyzing the isomeric ratios and relative rates of substitution, researchers have determined that the thiazol-2-yl radical exhibits electrophilic characteristics []. This knowledge is crucial for predicting its reactivity and regioselectivity in complex reaction settings.

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